molecular formula C28H22ClN5O B11124906 (2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11124906
M. Wt: 480.0 g/mol
InChI Key: ZSLBAAKFNCBEMA-HKWRFOASSA-N
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Description

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-CHLORO-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that includes a benzodiazole ring, a pyrazole ring, and a chloropropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-CHLORO-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multiple steps, starting with the preparation of the benzodiazole and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various chlorinating agents, base catalysts, and solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-CHLORO-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropropoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-CHLORO-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of advanced polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-CHLORO-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-CHLORO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE
  • (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-CHLORO-4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE

Uniqueness

The uniqueness of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(3-CHLORO-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE lies in its specific substitution pattern and the presence of the chloropropoxyphenyl group. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C28H22ClN5O

Molecular Weight

480.0 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C28H22ClN5O/c1-2-14-35-26-13-12-19(16-23(26)29)27-21(18-34(33-27)22-8-4-3-5-9-22)15-20(17-30)28-31-24-10-6-7-11-25(24)32-28/h3-13,15-16,18H,2,14H2,1H3,(H,31,32)/b20-15-

InChI Key

ZSLBAAKFNCBEMA-HKWRFOASSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5)Cl

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5)Cl

Origin of Product

United States

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